Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate
Description
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate |
InChI |
InChI=1S/C11H14O4/c1-7(12)4-5-9-6-10(8(2)15-9)11(13)14-3/h6H,4-5H2,1-3H3 |
InChI Key |
NJQMUTLSNHSUSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)CCC(=O)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification and Oxidation Routes from Furfural Derivatives
Another route to furan carboxylates involves the oxidation and esterification of furfural derivatives:
Starting Material: 5-Methylfurfural or 5-formylfuran-2-carboxylic acid.
Reagents: Sodium cyanide and manganese dioxide in methanol.
Procedure: The aldehyde is dissolved in methanol, sodium cyanide is added, followed by manganese dioxide. The mixture is stirred at room temperature or slightly elevated temperatures (up to 40 °C) for 12 hours.
Purification: The reaction mixture is filtered to remove inorganic solids and purified by column chromatography.
Yields: Variable, with isolated yields around 36% reported for methyl 5-(methoxycarbonyl)furan-2-carboxylate.
This method focuses on generating methyl furan-2-carboxylates, which can serve as precursors for further functionalization to obtain this compound by subsequent alkylation or Michael addition steps.
Bromination and Cyclization Approaches
Bromination of ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates has been used to prepare related spirocyclic compounds, which are intermediates in the synthesis of furan derivatives:
Reagents: Bromine under controlled conditions.
Outcome: Formation of 3-acetyl-8-alkoxymethyl-3-methyl- and 8-alkoxymethyl-3-bromoacetyl-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-diones.
Significance: These compounds are key intermediates for further transformations leading to this compound analogues.
This method complements the Michael addition routes and provides alternative synthetic handles.
Analytical and Characterization Techniques
Gas-Liquid Chromatography (GLC): Used for purity assessment and yield determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR in DMSO-d6 at 300 MHz to confirm chemical structure.
Infrared (IR) Spectroscopy: Identification of functional groups such as carbonyl and ester moieties.
Thin-Layer Chromatography (TLC): Monitoring reaction progress.
Melting Point Determination: For crystalline products to assess purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Michael Addition + Hydrolysis | Ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylates + 3-methyl-3-buten-2-one | Sodium ethoxide catalyst, 55–60 °C, alkaline hydrolysis, phase-transfer catalysis | 85–91 | High yield, well-characterized intermediates |
| Oxidation/Esterification | 5-Methylfurfural or 5-formylfuran-2-carboxylic acid | Sodium cyanide, MnO2, MeOH, room temp to 40 °C | ~36 | Lower yield, requires chromatographic purification |
| Bromination & Cyclization | Ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates | Bromine, controlled conditions | Not specified | Provides spirocyclic intermediates |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich furan ring undergoes electrophilic substitution at the α-positions (C2/C5). Key reactions include:
-
Formylation : Under Vilsmeier-Haack conditions (POCl₃/DMF), the 5-position reacts to yield methyl 5-formyl-2-methylfuran-3-carboxylate (83% yield) .
-
Nitration : While not explicitly documented for this compound, analogous furans undergo nitration at C5 with HNO₃/H₂SO₄, forming nitro derivatives.
Mechanism :
-
POCl₃ activates DMF to form an electrophilic iminium intermediate.
-
Electrophilic attack occurs at the furan’s C5, followed by hydrolysis to yield the aldehyde .
Michael Addition Reactions
The 3-oxobutyl side chain acts as a Michael acceptor, enabling nucleophilic additions:
| Substrate | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 3-Oxobutyl sidechain | Enolates | Base (e.g., NaOEt) | β-Ketoester adducts | 85–91% | |
| – | Grignard reagents | THF, 0°C | Alkyl/aryl-substituted derivatives | – |
Example : Reaction with ethyl acetoacetate enolate under basic conditions forms spirocyclic diketo esters via tandem Michael-aldol sequences .
Acid-Catalyzed Rearrangements
Protonation of the furan ring or ester carbonyl initiates rearrangements:
-
Ring Opening : In acidic methanol, protonation at C3/C5 leads to nucleophilic attack by methanol, forming methoxy-substituted intermediates. Subsequent-H shifts and rearomatization yield rearranged products .
-
Decarboxylation : Heating with aqueous base removes the ester group via keto-enol tautomerization, generating simpler furan derivatives .
Mechanistic Pathway :
-
Protonation of the ester carbonyl → resonance-stabilized cation.
-
Methanol attack → cyclic acetal intermediate.
Aldol Condensation
The 3-oxobutyl group participates in intramolecular aldol reactions:
Conditions : Bismuth(III) chloride catalysis in DMF, 100°C .
Outcome : Cyclization forms tricyclic tropone derivatives (e.g., furotropones) with 70–85% yields .
Key Steps :
-
Base-mediated deprotonation of the β-keto group.
-
Aldol addition → six-membered transition state.
Redox Reactions
The compound participates in oxidation and reduction processes:
-
Oxidation : MnO₂ selectively oxidizes the 3-oxobutyl side chain to a diketone.
-
Reduction : NaBH₄ reduces the ketone to a secondary alcohol while preserving the furan ring.
Comparative Reactivity Table
Stability Considerations
-
Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways.
-
Light Sensitivity : The furan ring undergoes [4+2] cycloadditions under UV light, forming oxanorbornene adducts.
This compound’s multifunctional design enables its use in synthesizing complex heterocycles and bioactive molecules. Future studies should explore asymmetric catalysis and green chemistry applications to enhance synthetic efficiency.
Scientific Research Applications
Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Ethyl 2-methyl-5-((4-nitrobenzyl)oxy)benzofuran-3-carboxylate ()
- Structure : Features a benzofuran core (fused benzene-furan system) with a nitrobenzyl ether substituent.
- Key Differences :
- The benzofuran system increases aromaticity and planarity compared to the simple furan ring, enhancing stability and π-π stacking interactions.
- The nitro group is a strong electron-withdrawing substituent, contrasting with the electron-rich 3-oxobutyl group in the target compound.
- Physicochemical Properties :
Ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate ()
- Structure : Substituted with a 3-nitrophenyl group at position 3.
- Key Differences: The nitro group introduces meta-directed electrophilic substitution reactivity, unlike the aliphatic 3-oxobutyl chain.
3-Methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylic acid ()
- Structure : Benzofuran derivative with a carboxylic acid group at position 2 and a 3-oxobutyl chain at position 4.
- Key Differences :
Physicochemical and Computational Properties
Key Observations :
- The 3-oxobutyl group reduces lipophilicity (lower XlogP) compared to nitro-substituted analogues.
- Fewer hydrogen bond acceptors suggest reduced polar interactions relative to nitro- or benzofuran-containing derivatives.
Oxidative Modifications
- The 3-oxobutyl group can undergo oxidation or reduction. For example, Eco-Mn2-mediated oxidative cleavage of similar furan derivatives yields aldehydes (e.g., ethyl 5-formyl-2-methylfuran-3-carboxylate in ), highlighting the reactivity of side-chain ketones .
- In contrast, nitro-substituted furans () are typically synthesized via nucleophilic aromatic substitution or Suzuki coupling, leveraging the nitro group’s directing effects .
Enzymatic Resolution
- Racemic N,O-nucleosides () are resolved using double enzymatic methods.
Biological Activity
Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound features a furan ring substituted with a methyl group and a carboxylate moiety, which contributes to its reactivity and biological activity. The presence of the 3-oxobutyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan carboxylates have shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against species like Candida albicans and Aspergillus niger .
| Compound | Bacterial Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| This compound | C. albicans | 20 |
2. Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This mechanism suggests that it may be beneficial in treating conditions characterized by chronic inflammation .
3. Antioxidant Activity
This compound exhibits antioxidant properties, likely due to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
4. Cytotoxic Effects
Studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent. The cytotoxicity was assessed using various cancer cell lines, with IC50 values indicating significant potency .
Case Studies and Research Findings
A notable study evaluated the cytotoxic effects of methyl derivatives on human cancer cell lines, revealing that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM . Another research highlighted its role in modulating metabolic pathways involved in cancer progression, suggesting a multifaceted mechanism of action.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing Methyl 2-methyl-5-(3-oxobutyl)furan-3-carboxylate?
- Methodological Answer : The compound can be synthesized via oxidative cleavage of polyols using Eco-Mn catalysts. For example, ethyl 2-methyl-5-((1S,2R,3R)-1,2,3,4-tetrahydroxybutyl)furan-3-carboxylate undergoes Mn-catalyzed oxidative cleavage in acetonitrile, yielding derivatives like ethyl 5-formyl-2-methylfuran-3-carboxylate. Reaction monitoring via IR spectroscopy and purification via recrystallization in dichloromethane are critical steps . Alternative methods include Feist-Benary cyclization of (2,4-dioxobutylidene)phosphonates to generate furan derivatives, with characterization via NMR and HRMS .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : and NMR (e.g., δ 3.83 for methoxy groups) are used to identify functional groups and substitution patterns. Multi-dimensional techniques like HSQC correlate proton and carbon signals, resolving ambiguities in complex spectra .
- IR Spectroscopy : Monitors carbonyl stretching frequencies (~1700 cm) and reaction progress .
- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns, critical for structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from overlapping signals or stereochemical ambiguity. Strategies include:
- Derivatization : Synthesize methyl or acetyl derivatives (e.g., methyl 5-(acetoxymethyl)furan-3-carboxylate) to isolate specific signals and simplify spectral interpretation .
- Multi-Dimensional NMR : Use HSQC and HMBC to assign - correlations and long-range couplings, clarifying connectivity in crowded regions .
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., methyl furan-3-carboxylate derivatives) to identify deviations caused by substituents .
Q. What crystallographic methods are recommended for analyzing hydrogen bonding networks in this compound?
- Methodological Answer :
- Software Tools : SHELXL for small-molecule refinement and ORTEP-III for graphical representation of thermal ellipsoids and hydrogen bonds .
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., motifs) and predict aggregation patterns in crystals .
- Validation : Use checkCIF/PLATON to validate geometry, ensuring bond lengths and angles align with expected values for furan derivatives .
Q. How can researchers address challenges in crystallographic refinement for derivatives with flexible side chains?
- Methodological Answer :
- Conformational Restraints : Apply SHELXL restraints to flexible groups (e.g., the 3-oxobutyl chain) based on DFT-optimized geometries.
- Twinned Data Handling : Use SHELXPRO’s twin refinement module for high-symmetry space groups, particularly when data shows pseudo-merohedral twinning .
- Disorder Modeling : Partition disordered regions (e.g., methyl groups) into multiple sites with occupancy refinement, guided by residual electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
